Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate
CAS No.: 39760-56-0
Cat. No.: VC20774804
Molecular Formula: C11H21O5P
Molecular Weight: 264.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 39760-56-0 |
|---|---|
| Molecular Formula | C11H21O5P |
| Molecular Weight | 264.25 g/mol |
| IUPAC Name | ethyl (E)-4-diethoxyphosphoryl-3-methylbut-2-enoate |
| Standard InChI | InChI=1S/C11H21O5P/c1-5-14-11(12)8-10(4)9-17(13,15-6-2)16-7-3/h8H,5-7,9H2,1-4H3/b10-8+ |
| Standard InChI Key | OQKGPUSERILONW-CSKARUKUSA-N |
| Isomeric SMILES | CCOC(=O)/C=C(\C)/CP(=O)(OCC)OCC |
| SMILES | CCOC(=O)C=C(C)CP(=O)(OCC)OCC |
| Canonical SMILES | CCOC(=O)C=C(C)CP(=O)(OCC)OCC |
Introduction
Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate is a chemical compound classified as an ester with notable biological and chemical properties. Its molecular formula is
, and it has a molecular weight of approximately 264.25 g/mol. This compound is recognized for its phosphonate group, which is significant in various applications, particularly in medicinal chemistry and agrochemicals.
Structural Characteristics
Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate features a unique structure with a diethoxyphosphoryl group attached to a methylbut-2-enoate backbone. This structural arrangement allows for interactions with biological molecules, which can modulate enzyme activities and receptor functions.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate | C₁₁H₂₁O₅P | Contains diethoxy group; potential enzyme inhibitor |
| Triethyl 3-Methyl-4-phosphonocrotonate | C₁₁H₁₉O₄P | Similar phosphonate structure |
| Ethyl (Z)-4-diethoxyphosphoryl-3-methylbut-2-enoate | C₁₁H₂₁O₅P | Isomeric form with potentially different activity |
Biological Activities
Research has indicated that Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate exhibits several significant biological activities:
Antimicrobial Properties: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacteria, including resistant strains such as Staphylococcus aureus and Escherichia coli. Specific minimum inhibitory concentration (MIC) values are still under investigation.
Anticancer Activity: Preliminary studies suggest that this compound may possess anticancer properties, demonstrating inhibitory effects on human cancer cell lines such as HeLa and A549.
Insecticidal Activity: The unique phosphonate structure allows the compound to act as an insecticide, disrupting metabolic processes in target organisms.
Mechanism of Action
The biological effects of Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate can be attributed to its interaction with specific molecular targets:
Enzyme Inhibition: The diethoxyphosphoryl group can form stable complexes with metal ions and enzymes, modulating their activity and potentially leading to therapeutic applications.
Receptor Interaction: Interaction studies suggest that the compound may influence various metabolic pathways by affecting receptor activity, which could be relevant for therapeutic applications in treating diseases.
Research Findings
Several studies have explored the biological activities of Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate:
Antimicrobial Efficacy: A study evaluated the compound's efficacy against a range of gram-positive and gram-negative bacteria, indicating promising antimicrobial activity.
Cytotoxicity Assessments: In vitro assessments have shown significant inhibition of cell growth in various cancer cell lines at concentrations comparable to established chemotherapeutics.
Insecticidal Testing: Field studies have demonstrated effective pest population reduction, suggesting its utility in agricultural applications.
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